molecular formula C23H16N4O2 B2401175 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione CAS No. 371231-46-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione

Cat. No.: B2401175
CAS No.: 371231-46-8
M. Wt: 380.407
InChI Key: PTTPDVGSVDDBOJ-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione is a naphthoquinone derivative functionalized with a benzotriazole moiety and a para-tolylamino group. Its molecular formula is C₂₃H₁₆N₄O₂, with a molecular weight of 434.4 g/mol and a polar surface area (PSA) of 76.9 Ų .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(4-methylanilino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-14-10-12-15(13-11-14)24-20-21(27-19-9-5-4-8-18(19)25-26-27)23(29)17-7-3-2-6-16(17)22(20)28/h2-13,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPDVGSVDDBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzo[d][1,2,3]triazole ring, followed by its attachment to the naphthalene core through a series of substitution reactions. The p-tolylamino group is then introduced via nucleophilic substitution or amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. Solvent selection and purification steps are also crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of naphthalene-1,4-dione exhibit significant anticancer properties. The specific compound has been studied for its ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death. In vitro studies have demonstrated that this compound selectively targets cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . This property suggests potential applications in developing new antibiotics.

Material Science

Organic Electronics
The structural characteristics of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione make it suitable for applications in organic electronics. Its ability to act as a charge transport material is particularly relevant in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's planar structure allows for efficient π-π stacking, enhancing charge mobility and device performance .

Photovoltaic Applications
In the context of solar energy, this compound can be incorporated into photovoltaic devices due to its light absorption properties. Research has shown that modifications to the naphthalene core can lead to improved light-harvesting capabilities, making it a candidate for next-generation solar cell materials .

Chemical Reagent

Synthesis Applications
As a chemical reagent, this compound can be utilized in various synthetic pathways. Its reactivity allows it to participate in coupling reactions and the formation of complex organic molecules. This versatility is beneficial in synthesizing pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated selective apoptosis in cancer cells with minimal effects on normal cells .
Study 2Antimicrobial PropertiesEffective against resistant bacterial strains; potential for new antibiotic development .
Study 3Organic ElectronicsImproved charge transport properties when used in OLEDs; enhanced device efficiency observed .
Study 4Photovoltaic ApplicationsModifications led to better light absorption; promising results for solar cell integration .
Study 5Synthesis ApplicationsUseful as a coupling reagent; facilitates complex organic synthesis .

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The compound’s structural features allow it to bind to DNA or proteins, potentially disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthoquinone-Triazole Conjugates

The compound shares structural homology with naphthoquinone-triazole hybrids synthesized for antiplasmodial studies. Key analogs include:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione (4j) Phenyl-triazole substituent at position 2 Antiplasmodial (IC₅₀: 1.2 μM) Lacks para-tolylamino group; phenyl vs. benzotriazole
2-[(1-Benzyl-triazol-4-yl)methylamino]-naphthalene-1,4-dione (7c) Benzyl-triazole-methylamino at position 2 Antiplasmodial (IC₅₀: 0.8 μM) Flexible benzyl linker vs. rigid benzotriazole
2-[[1-(1,4-Dioxo-2-naphthyl)-triazol-4-yl]methylamino]-naphthalene-1,4-dione (7d) Naphthoquinone-triazole-methylamino at position 2 Antiplasmodial (IC₅₀: 2.5 μM) Extended conjugation; bulkier substituent

Key Insights :

  • The para-tolylamino group introduces steric bulk and hydrophobicity, which could influence solubility and membrane permeability compared to analogs like 7c or 7d .
Naphthoquinone Derivatives with Amino Substituents

Compounds with amino-functionalized naphthoquinone cores include:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
2-Chloro-3-((3-(p-tolyl)-1H-pyrazol-5-yl)amino)naphthalene-1,4-dione (1b) Chloro + p-tolylpyrazole-amino at position 3 Anticancer (IC₅₀: ~5 μM) Pyrazole vs. benzotriazole; chloro substituent
2-((2-(5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)phenyl)amino)-3-hydroxynaphthalene-1,4-dione (1e) Bromophenyl-triazole-phenylamino + hydroxyl Antifungal (MIC: 10 μg/mL) Additional hydroxyl group; bromine substitution
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide (49) Benzotriazole-acetamide + p-tolyl Anti-inflammatory (Edema inhibition: 72%) Acetamide linker vs. direct naphthoquinone fusion

Key Insights :

  • Substituents like chloro or bromo in analogs (e.g., 1b, 1e) improve electrophilicity but may reduce metabolic stability compared to the target compound’s unhalogenated structure .
Crystallographic and Physicochemical Comparisons

A Cambridge Structural Database (CSD) survey identified 790 naphthalene-1,4-dione derivatives , with key analogs including:

  • 2-Methoxynaphthalene-1,4-dione: Exhibits planar naphthoquinone rings and C–H⋯O interactions .
  • 2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione : Features bromobenzyl-triazole-methoxy substituents, forming C–H⋯C interactions .

Key Differences :

  • The target compound’s para-tolylamino group introduces a strong hydrogen-bond donor (NH), absent in methoxy or bromobenzyl analogs, which may improve binding to biological targets like enzymes or DNA .
  • The benzotriazole moiety likely increases photostability compared to simpler triazole derivatives due to extended aromaticity .

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione is a member of the benzotriazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the benzotriazole moiety. For instance:

  • In vitro studies have shown that derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

There is growing evidence supporting the anticancer potential of benzotriazole derivatives:

  • Cell Line Studies : Compounds similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Mechanism : These compounds may induce apoptosis through caspase activation and modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of benzotriazole derivatives have also been investigated:

  • In vivo studies demonstrated that certain derivatives can significantly reduce inflammation in models of arthritis and colitis .
  • The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by Menghereş et al. evaluated several benzotriazole derivatives for their antimicrobial efficacy. The results indicated that:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
A816
B48
C1632

This data suggests that modifications in the side chains significantly influence antimicrobial potency.

Case Study 2: Anticancer Activity

In a study assessing the anticancer activity of various benzotriazole derivatives:

CompoundIC50 (µM) in MCF-7 CellsIC50 (µM) in HeLa Cells
D1015
E58
F2025

These findings demonstrate that specific structural features enhance cytotoxicity against cancer cells.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are their respective yields and limitations?

The compound is synthesized via microwave-assisted methods, one-pot reactions, or click chemistry. For example, microwave irradiation enhances reaction efficiency and reduces by-products, as shown in the synthesis of structurally related benzotriazole derivatives . One-pot synthesis using NaOH achieves moderate yields (60–75%) but may require stringent purification to remove unreacted intermediates . Challenges include hazardous by-products (e.g., methylazide derivatives) and low yields in traditional routes, necessitating column chromatography or optimized solvent systems .

Q. Which biological assays are typically employed to evaluate its pharmacological potential?

Common assays include:

  • Anti-inflammatory activity : Carrageenan-induced paw edema in rats, measuring edema volume reduction via plethysmometry .
  • Analgesic activity : Acetic acid-induced writhing test in mice, quantifying pain response inhibition .
  • Antioxidant activity : Griess reaction assay to measure nitric oxide scavenging capacity .
  • Cytotoxicity : MT-4 cell line assays to determine IC50 values for anticancer activity .

Q. How is structural characterization performed for this compound and its derivatives?

Techniques include:

  • X-ray crystallography for precise molecular geometry determination, as used in triazole derivative studies .
  • DFT calculations (e.g., B3LYP/6-311G+(d,p)) to analyze electronic properties and predict reactivity .
  • NMR and FT-IR spectroscopy to confirm functional groups and substitution patterns .

Advanced Research Questions

Q. How can computational methods like DFT guide experimental design for this compound?

DFT simulations predict electron distribution, solvatochromic behavior, and reactive sites. For example, solvatochromic analysis reveals polarity-dependent spectral shifts, aiding solvent selection for synthesis or biological testing . HOMO-LUMO gap calculations assess stability and charge-transfer potential, informing derivatization strategies for enhanced bioactivity .

Q. What strategies address synthetic challenges like low yields or hazardous by-products?

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 85% yield for a related naphthoquinone derivative) .
  • Green chemistry approaches : Use water or ethanol as solvents to minimize toxicity .
  • By-product management : Employ tandem chromatography (e.g., silica gel followed by HPLC) for purification, critical in separating structurally similar intermediates .

Q. How do substituents on the benzotriazole or naphthalene moieties influence its properties?

  • Electron-withdrawing groups (e.g., -NO2, -Cl) enhance anticancer activity by increasing electrophilicity, as seen in MT-4 cell cytotoxicity studies (IC50 < 10 µM) .
  • Hydrophobic substituents (e.g., p-tolyl) improve membrane permeability, boosting anti-inflammatory and analgesic efficacy .
  • Solvatochromic effects : Polar substituents shift UV-Vis absorption maxima, useful in photodynamic therapy applications .

Q. How should researchers reconcile contradictory biological activity data across studies?

Methodological validation steps include:

  • Replicating assays under standardized conditions (e.g., identical cell lines or animal models).
  • Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Meta-analysis : Compare dose-response curves and statistical significance thresholds (e.g., p < 0.05) across datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.